molecular formula C17H26N2O2 B587083 N-Methoxy Ropinirole Hydrochloride CAS No. 1391051-91-4

N-Methoxy Ropinirole Hydrochloride

Cat. No.: B587083
CAS No.: 1391051-91-4
M. Wt: 290.407
InChI Key: WTABLSUINNQUAE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy Ropinirole Hydrochloride involves multiple steps, including the formation of the indolin-2-one core and subsequent functionalization. One common method involves the reaction of 4-(2-(dipropylamino)ethyl)-1-methoxyindolin-2-one with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve ambient temperature and the use of solvents like methanol or ethanol.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors. The process includes the synthesis of the core structure followed by purification steps such as crystallization and recrystallization to ensure high purity. The final product is then dried and packaged under controlled conditions to prevent contamination .

Chemical Reactions Analysis

Types of Reactions

N-Methoxy Ropinirole Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amines, and various substituted analogs of the original compound .

Properties

CAS No.

1391051-91-4

Molecular Formula

C17H26N2O2

Molecular Weight

290.407

IUPAC Name

4-[2-(dipropylamino)ethyl]-1-methoxy-3H-indol-2-one

InChI

InChI=1S/C17H26N2O2/c1-4-10-18(11-5-2)12-9-14-7-6-8-16-15(14)13-17(20)19(16)21-3/h6-8H,4-5,9-13H2,1-3H3

InChI Key

WTABLSUINNQUAE-UHFFFAOYSA-N

SMILES

CCCN(CCC)CCC1=C2CC(=O)N(C2=CC=C1)OC

Synonyms

4-[2-(Dipropylamino)ethyl]-N-methoxyindol-2-one Hydrochloride;  4-[2-(Dipropylamino)ethyl]-1,3-dihydro-1-methoxy-2H-indol-2-one Hydrochloride; 

Origin of Product

United States

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